Molecular Weight Differentiation Against Clinically Advanced Kinase Inhibitor Bafetinib
The target compound (MW: ~350.34 g/mol) [1] is significantly smaller than the multi-target kinase inhibitor Bafetinib (MW: 576.62 g/mol) [2]. Lower molecular weight within the same chemotype class is generally associated with improved ligand efficiency and more favorable ADME properties, making the target compound a more suitable starting point for fragment-based or lead-optimization campaigns where molecular simplicity and synthetic tractability are prioritized.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 350.34 |
| Comparator Or Baseline | Bafetinib (INNO-406) – 576.62 |
| Quantified Difference | 39% lower molecular weight (226.28 g/mol difference) |
| Conditions | Calculated from molecular formula (C17H17F3N4O for target; C30H31F3N8O for Bafetinib) |
Why This Matters
Lower molecular weight within a chemotype class enables higher ligand efficiency metrics (e.g., LE >0.3) and allows greater scope for property optimization during lead development.
- [1] MMsINC Database. N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}-3-(trifluoromethyl)benzamide. Molecular Weight: 350.344 g/mol; SlogP: 3.662. View Source
- [2] ChemWhat. Bafetinib. CAS 859212-16-1. Molecular Weight: 576.624 g/mol. View Source
